molecular formula C17H24N2O2S B4616652 N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B4616652
M. Wt: 320.5 g/mol
InChI Key: JMWXEGOBNNHYTL-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.15584919 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Materials

Research has demonstrated the potential of related compounds, such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), as new organic materials for nonlinear optical devices. These materials exhibit promising properties for applications in frequency doublers of laser diodes in the blue region. The purification, single crystal growth, characterization, and demonstration of second harmonic generation underline the capabilities of these materials for technological advancements in optical devices (Kagawa et al., 1994). Additionally, the generation of violet phase-matched second-harmonic waves with these crystals further highlights their utility in expanding the wavelength capabilities of laser technologies (Sagawa et al., 1993).

Antibacterial Activity

Compounds with a structure incorporating 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their antibacterial properties. A study focusing on the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives found that certain compounds exhibited excellent antibacterial activity against a range of bacterial species. This suggests potential applications in developing new antibacterial agents (Natarajan et al., 2021).

Anticancer Activity

Research into 1-thia-azaspiro[4.5]decane derivatives and their anticancer activities has shown that some compounds exhibit moderate to high inhibition activities against various cancer cell lines. The synthesis of these compounds and the exploration of their anticancer properties provide a basis for the development of new therapeutic agents (Flefel et al., 2017).

Synthesis of Chiral Spiroacetals

The synthesis of chiral spiroacetals from carbohydrates presents a methodology for producing compounds with potential applications in various fields of chemistry and pharmacology. This approach offers a route to access spirocyclic structures, which are of interest due to their presence in many biologically active molecules (Martín et al., 1995).

Corrosion Inhibition

Spirocyclopropane derivatives, including those related to the N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide structure, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel in acidic environments, demonstrating their potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-13(2)14-3-5-15(6-4-14)18-16(22)19-9-7-17(8-10-19)20-11-12-21-17/h3-6,13H,7-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWXEGOBNNHYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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